molecular formula C17H19ClO5 B5706279 isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No. B5706279
M. Wt: 338.8 g/mol
InChI Key: MZZLANQKYBFIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, also known as CPOA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve inhibition of protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis. isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate may also interact with other cellular targets, leading to its observed effects on cancer cell growth.
Biochemical and Physiological Effects
isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been shown to have a variety of biochemical and physiological effects in vitro, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of protein kinase CK2 activity. However, its effects in vivo have not been extensively studied.

Advantages and Limitations for Lab Experiments

Isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments, including its ability to selectively inhibit protein kinase CK2 and its potential as a tool for studying the role of this enzyme in cancer cells. However, its limitations include its relatively low potency and selectivity compared to other CK2 inhibitors, as well as its potential toxicity and lack of in vivo efficacy.

Future Directions

For research on isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate include further investigation of its mechanism of action and potential use as a tool for studying protein kinase CK2 in cancer cells. Additionally, studies aimed at improving the potency and selectivity of isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, as well as exploring its potential in vivo efficacy, may lead to the development of more effective cancer therapies.

Synthesis Methods

Isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process involving the reaction of 6-chloro-4-propyl-2H-chromen-2-one with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting compound is then purified through column chromatography to yield isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate.

Scientific Research Applications

Isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro, potentially through its ability to induce apoptosis or programmed cell death. isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has also been investigated for its potential use as a tool for studying the role of the enzyme protein kinase CK2 in cancer cells.

properties

IUPAC Name

propan-2-yl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO5/c1-4-5-11-6-16(19)23-14-8-15(13(18)7-12(11)14)21-9-17(20)22-10(2)3/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZLANQKYBFIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

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